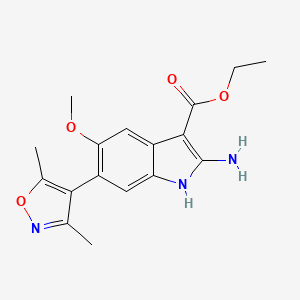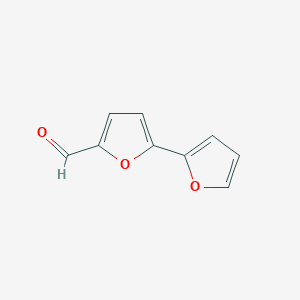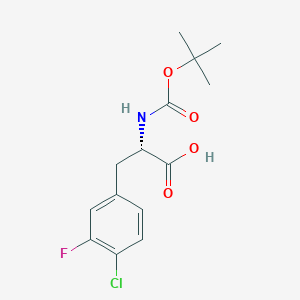
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid, commonly known as Boc-3-(4-chloro-3-fluorophenyl)alanine, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Boc-3-(4-chloro-3-fluorophenyl)alanine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various physiological processes, including proteases and kinases. The compound has also been shown to interact with GPCRs, although the specific mechanism of this interaction is not yet clear.
Biochemical and Physiological Effects:
Boc-3-(4-chloro-3-fluorophenyl)alanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases and kinases, which are involved in various cellular processes, including cell proliferation and apoptosis. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-3-(4-chloro-3-fluorophenyl)alanine in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive, making it a cost-effective option for researchers. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research on Boc-3-(4-chloro-3-fluorophenyl)alanine. One potential direction is the development of new drugs targeting GPCRs, using this compound as a starting point. Another direction is the exploration of the compound's potential as an inhibitor of other enzymes involved in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion:
In conclusion, Boc-3-(4-chloro-3-fluorophenyl)alanine is a promising compound with potential applications in drug discovery and development. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in the development of new drugs.
Métodos De Síntesis
The synthesis of Boc-3-(4-chloro-3-fluorophenyl)alanine involves the reaction of 4-chloro-3-fluoroaniline with (S)-tert-butyl 2-bromoacetate, followed by the hydrolysis of the resulting tert-butyl ester to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the product, and various modifications have been made to the reaction conditions to achieve this.
Aplicaciones Científicas De Investigación
Boc-3-(4-chloro-3-fluorophenyl)alanine has been extensively studied for its potential applications in drug discovery and development. It has been used as a building block in the synthesis of various bioactive molecules, including protease inhibitors, kinase inhibitors, and antitumor agents. The compound has also been studied as a potential ligand for G protein-coupled receptors (GPCRs) and has shown promising results in the development of new drugs targeting these receptors.
Propiedades
IUPAC Name |
(2S)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPDYAGKWUKNAA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

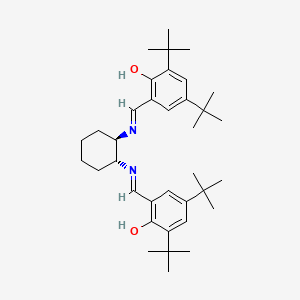

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)
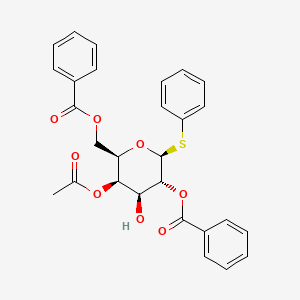


![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)
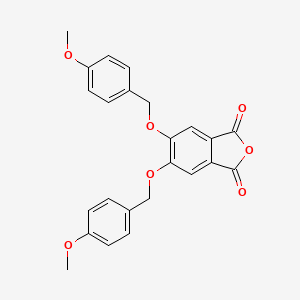
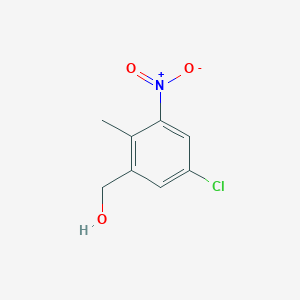
![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
